4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzene ring and a piperidine moiety linked through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with 2-methoxyethyl chloride under basic conditions to yield 1-(2-methoxyethyl)piperidine.
Benzamide Formation: The benzamide moiety is introduced by reacting 4-methoxybenzoyl chloride with the piperidine intermediate in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzamide
- 4-methoxy-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzamide
- 4-methoxy-N-((1-(2-chloroethyl)piperidin-4-yl)methyl)benzamide
Uniqueness
4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-14(8-10-19)13-18-17(20)15-3-5-16(22-2)6-4-15/h3-6,14H,7-13H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQSFWPBUEYSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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